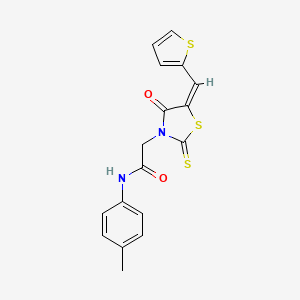

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S3/c1-11-4-6-12(7-5-11)18-15(20)10-19-16(21)14(24-17(19)22)9-13-3-2-8-23-13/h2-9H,10H2,1H3,(H,18,20)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRNCXLAMPRAIO-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide belongs to a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This compound features a thiazolidinone core, which is known for its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including urease and protein tyrosine phosphatases. For instance, it demonstrated significant urease inhibition with IC50 values ranging from 1.47 to 9.27 µM, outperforming standard inhibitors like hydroxyurea .

- Anticancer Activity : Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and DNA fragmentation. For example, derivatives similar to this compound have been shown to exhibit potent antiproliferative effects against human leukemia cell lines .

- Antimicrobial Properties : The compound's structure allows for strong interactions with microbial targets, resulting in significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings include:

- Electron Donating Groups : The presence and position of electron-donating groups on the aromatic ring significantly influence the anticancer properties of these compounds. For instance, compounds with para-substituted aryl groups demonstrated enhanced cytotoxicity .

- Functional Group Variations : Variations at the C-terminal of the thiazolidinone backbone affect both the potency and specificity of the compounds against target enzymes. Modifications leading to increased hydrophobic interactions often correlate with improved biological activity .

Case Studies

Several studies have evaluated the biological activity of related thiazolidinone derivatives:

- Anticancer Studies : A study synthesized various thiazolidinone derivatives and tested them against different human cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

- Urease Inhibition : Another investigation focused on thioxothiazolidinyl-acetamides demonstrated significant urease inhibition, with some derivatives showing IC50 values as low as 15.27 µg/mL . These results suggest that further development could lead to effective treatments for conditions such as urease-related infections.

- Antimicrobial Activity : Compounds derived from similar structures have been tested for their ability to inhibit biofilm formation in S. aureus, showing up to 37% inhibition at specific concentrations . This highlights their potential as therapeutic agents against antibiotic-resistant bacteria.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Core Structural Variations

The thiazolidinone scaffold is common among analogs, but substituents at positions 3 (acetamide) and 5 (arylidene) vary significantly, influencing biological activity and physicochemical properties:

Physicochemical Properties

- Melting Points : Correlate with crystallinity and purity. For example:

- Lipophilicity : The p-tolyl group in the target compound likely increases membrane permeability compared to polar substituents (e.g., 4-methoxyphenyl in Compound 9).

Q & A

Q. What are the optimal synthetic routes for (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide, and how can reaction progress be effectively monitored?

Methodological Answer: The compound can be synthesized via condensation reactions. For example, a thiocarbonyl-bis-thioglycolic acid intermediate may react with acetohydrazide derivatives under reflux in acetic anhydride, followed by condensation with triethyl orthoformate to introduce the ethoxymethylene group . Key steps include:

- Reaction Monitoring : Use TLC (thin-layer chromatography) to track progress, as demonstrated in analogous thiazolidinone syntheses .

- Conditions : Reflux in DMF (dimethylformamide) with potassium carbonate as a base facilitates intermediate formation .

- Workup : Precipitation by water addition yields crude product, which is purified via recrystallization .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of the synthesized compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positioning, particularly the (E)-configuration of the thiophen-2-ylmethylene group .

- IR Spectroscopy : Key stretches include C=O (~1700 cm⁻¹) and C=S (~1200 cm⁻¹) for the thioxothiazolidinone core .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemistry and validate intramolecular interactions .

Q. How can researchers ensure purity during isolation and purification?

Methodological Answer:

- Recrystallization : Use ethanol or pet-ether to isolate high-purity crystals, as shown in analogous acetamide derivatives .

- Column Chromatography : Although not explicitly mentioned in evidence, silica gel chromatography with ethyl acetate/hexane gradients is standard for polar heterocycles.

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict biological activity and electronic properties?

Methodological Answer:

- DFT Calculations : Optimize geometry using software like Gaussian to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This predicts reactivity and binding sites, as applied to thiophene-containing triazoles .

- Molecular Docking : Use AutoDock (Lamarckian genetic algorithm) to simulate ligand-protein interactions. Calibrate scoring functions against known binding constants to prioritize derivatives for biological testing .

Q. What strategies resolve contradictions in reported biological activities of thioxothiazolidinone derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., p-tolyl vs. 4-nitrophenyl) and assess activity trends. For example, replacing the thiophene ring with pyrazole alters antimicrobial potency .

- Data Normalization : Control for assay variability (e.g., cell lines, solvent effects) when comparing IC₅₀ values across studies.

Q. How can reaction yields be optimized for the condensation step involving thiocarbonyl-bis-thioglycolic acid?

Methodological Answer:

- Molar Ratios : Increase the acetohydrazide derivative to 1.5 equivalents to drive the reaction to completion .

- Temperature Control : Reflux at 80–90°C in acetic anhydride minimizes side-product formation .

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate imine formation, though this requires empirical testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.